N,N-dimethyl-4-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-1-piperazinecarboxamide
Overview
Description
N,N-dimethyl-4-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C16H22N4O5S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.13109099 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways in Drug Development
- A study on Lu AA21004, a novel antidepressant, revealed its metabolic pathways involving human liver microsomes and recombinant enzymes. This research is crucial for understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).
Antiproliferative and Anti-HIV Activity
- Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, including sulfonamide derivatives, were synthesized and evaluated for their antiproliferative activity against various human tumor cell lines. Some showed remarkable effects, indicating potential in cancer treatment (Al-Soud et al., 2010).
Anti-HIV Agents Development
- N-methylpiperazine was used for preparing unsymmetrical bis-ureas as potential anti-HIV agents. This method simplifies the synthesis process, making it more efficient for developing antiviral drugs (El‐Faham et al., 2008).
Analytical Methods in Pharmacology
- A method for determining L-368,899, a non-peptide oxytocin receptor antagonist, in human plasma was developed. This analytical technique is vital for clinical pharmacology studies (Kline et al., 1999).
Polymer Synthesis
- Research into synthesizing polyamides containing theophylline and thymine explored novel materials with potential applications in material science and engineering (Hattori & Kinoshita, 1979).
Anti-Inflammatory and Analgesic Agents
- New derivatives from visnaginone and khellinone showed potential as anti-inflammatory and analgesic agents, indicating their use in developing new medications (Abu‐Hashem et al., 2020).
Antioxidant Research for Age-Related Diseases
- N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues with radical scavenger and chelating groups were synthesized. These compounds are candidates for treating cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Antibacterial Activities
- Novel 1,4-Disubstituted Piperazines were evaluated for their antibacterial activities, contributing to the development of new antimicrobial drugs (Shroff et al., 2022).
Properties
IUPAC Name |
N,N-dimethyl-4-[(7-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-11-8-13-12(17-15(21)10-25-13)9-14(11)26(23,24)20-6-4-19(5-7-20)16(22)18(2)3/h8-9H,4-7,10H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIDWRKSXEOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCN(CC3)C(=O)N(C)C)NC(=O)CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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